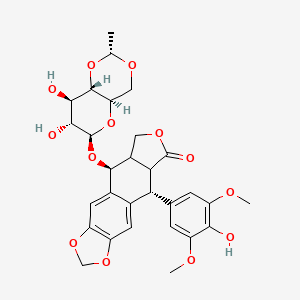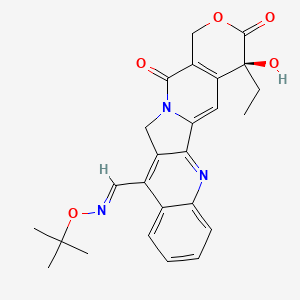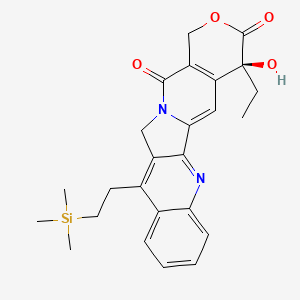
PF-573228
概述
描述
PF-573228 is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a quinolinone core, a trifluoromethyl group, and a methylsulfonyl group, which contribute to its distinctive chemical properties.
科学研究应用
PF-573228 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
作用机制
Target of Action
PF-573228 primarily targets the Focal Adhesion Kinase (FAK) . FAK is a non-receptor tyrosine kinase that plays a crucial role in several cellular processes, including cell adhesion, migration, proliferation, and survival .
Mode of Action
This compound is an ATP-competitive inhibitor of FAK . It binds to the ATP-binding pocket of FAK, preventing ATP from binding and thus inhibiting the kinase activity of FAK . This results in the inhibition of FAK phosphorylation, particularly at the Tyr397 site .
Biochemical Pathways
The inhibition of FAK by this compound affects several biochemical pathways. FAK is known to be involved in integrin signaling pathways, which are crucial for cell adhesion and migration . By inhibiting FAK, this compound disrupts these pathways, leading to reduced cell migration and adhesion .
Result of Action
The inhibition of FAK by this compound leads to a decrease in cell migration and adhesion . Additionally, it has been reported that this compound can induce apoptosis , potentially contributing to its anti-cancer effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of ATP can compete with this compound for binding to FAK, potentially affecting the efficacy of the compound . Furthermore, the stability of this compound may be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
PF-573228 interacts with FAK, a central component of focal adhesions, and inhibits its activity . It blocks the phosphorylation of FAK at Tyr397 in cultured cells . The compound shows a 50 to 250-fold selectivity for FAK against a panel of 40 recombinant kinases . This interaction with FAK and its selectivity make this compound a valuable tool in studying the role of FAK in various biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces a proliferative arrest and increases cell size in glioblastoma (GBM) cells . It also reduces the growth of GBM neurospheres . These effects are associated with increased p27/CDKN1B levels and β-galactosidase activity, indicating the acquisition of senescence . Furthermore, this compound inhibits chemotactic and haptotactic cell migration .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It blocks the phosphorylation of FAK at Tyr397, which is a crucial step in the activation of FAK . This inhibition of FAK activation leads to a decrease in cell proliferation and an increase in cell size, as observed in GBM cells . Furthermore, this compound represses the expression of the autophagy cargo receptor p62/SQSTM-1 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, treatment with this compound results in a decrease in FAK phosphorylation in A431 epithelial carcinoma cells, with an IC50 value of 11 nM . This effect is not observed in cell growth or apoptosis, indicating that the effects of this compound may vary depending on the duration of treatment and the specific cellular context .
Metabolic Pathways
Given its role as a FAK inhibitor, it is likely that this compound is involved in pathways related to cell proliferation, migration, and survival .
Subcellular Localization
Given its role as a FAK inhibitor, it is likely that this compound localizes to areas where FAK is present, such as focal adhesions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PF-573228 typically involves multi-step organic reactions. The key steps include the formation of the quinolinone core, introduction of the trifluoromethyl group, and attachment of the methylsulfonyl group. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .
化学反应分析
Types of Reactions
PF-573228 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinolinone core or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .
相似化合物的比较
Similar Compounds
- 3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol
- Trifluoromethyl ketones
- Substituted imidazoles
Uniqueness
Compared to similar compounds, PF-573228 stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methylsulfonyl group contributes to its reactivity and potential biological activity .
属性
IUPAC Name |
6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O3S/c1-34(32,33)16-4-2-3-13(9-16)11-26-20-17(22(23,24)25)12-27-21(30-20)28-15-6-7-18-14(10-15)5-8-19(31)29-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,29,31)(H2,26,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESLKTSGTIBHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469447 | |
| Record name | 6-[[4-[(3-Methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869288-64-2 | |
| Record name | 3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869288-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[[4-[(3-Methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-573228 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of PF573228 and how does it interact with it?
A1: PF573228 primarily targets Focal Adhesion Kinase (FAK) [, , , , , , , , , ]. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of FAK, specifically at the K454 residue within the kinase domain []. This binding prevents ATP from binding, thereby inhibiting FAK’s kinase activity.
Q2: What are the downstream consequences of FAK inhibition by PF573228?
A2: Inhibition of FAK by PF573228 leads to a cascade of downstream effects, including:
- Reduced cell proliferation and migration: FAK plays a crucial role in cell proliferation, adhesion, and migration. PF573228 disrupts these processes, inhibiting tumor cell growth and metastasis [, , , , , , , , , , , , ].
- Induction of apoptosis: FAK is involved in cell survival pathways. PF573228 can induce apoptosis (programmed cell death) in various cancer cells by inhibiting these pathways [, , , ].
- Suppression of angiogenesis: FAK contributes to angiogenesis (new blood vessel formation), a process essential for tumor growth. PF573228 can disrupt this process, limiting tumor vascularization [, , ].
- Altered gene expression: FAK influences the expression of various genes involved in cell proliferation, migration, and survival. PF573228 can modulate the expression of these genes, impacting tumor progression [, , , , ].
Q3: What role does FAK phosphorylation play in these downstream effects?
A3: Phosphorylation of FAK at specific tyrosine residues (Tyr397, Tyr861, Tyr925) is crucial for its activation and function. PF573228, by inhibiting FAK’s kinase activity, blocks the phosphorylation of these key tyrosine residues [, , , , , , , , , , ]. This blockage prevents the recruitment and activation of downstream signaling molecules, ultimately disrupting FAK-mediated cellular processes such as proliferation, migration, and survival.
Q4: Does PF573228 affect other kinases besides FAK?
A4: While PF573228 is highly selective for FAK, research suggests potential off-target effects on other kinases:
- Pyk2: PF573228 can also inhibit the activity of proline-rich tyrosine kinase 2 (Pyk2) [, ], a close homologue of FAK, This dual inhibition can contribute to its therapeutic efficacy in certain cancers.
- Other Kinases: Research indicates that PF573228 might affect other kinases, such as IGF-1R and c-Src, although to a lesser extent than FAK and Pyk2 []. These off-target effects should be considered when evaluating the drug's overall safety and efficacy.
Q5: What is the role of the FAK-PI3K-AKT signaling pathway in PF573228's mechanism of action?
A5: The FAK-PI3K-AKT pathway is a crucial signaling cascade involved in cell survival and proliferation. PF573228, by inhibiting FAK, disrupts this pathway, leading to decreased AKT phosphorylation and downstream inhibition of cell survival signals []. This disruption contributes to the compound's anti-tumor effects.
Q6: What is the molecular formula and weight of PF573228?
A6: PF573228 has the molecular formula C21H17F3N6O3S and a molecular weight of 490.47 g/mol.
Q7: Is there any available spectroscopic data for PF573228?
A7: While the provided abstracts don't offer detailed spectroscopic data, researchers often utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of PF573228 and its metabolites.
Q8: Does PF573228 possess catalytic properties?
A8: PF573228 is primarily an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its mechanism of action relies on binding to and inhibiting FAK, rather than catalyzing a specific chemical reaction.
Q9: Have computational methods been used to study PF573228?
A9: Yes, computer modeling and screening were used to identify PF573228 as a potential FAK inhibitor []. These methods likely involved docking simulations to predict the binding affinity and interactions of PF573228 with the ATP-binding site of FAK.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)






